4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Overview
Description
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the coupling of amino acids and the removal of protecting groups .
Chemical Reactions Analysis
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Coupling Reactions: It can be used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Scientific Research Applications
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is primarily used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research areas . The compound’s stability and ease of removal make it ideal for use in solid-phase peptide synthesis, a method widely used for the automated synthesis of peptides .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar compounds to 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid include other Fmoc-protected amino acids such as:
Fmoc-Lys-OH:
Fmoc-Asp(OAll)-OH:
Fmoc-Glu(OtBu)-OH:
The uniqueness of this compound lies in its specific structure, which includes a cyclopropyl group. This structural feature can impart unique properties to the peptides synthesized using this compound .
Properties
CAS No. |
1694007-54-9 |
---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
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